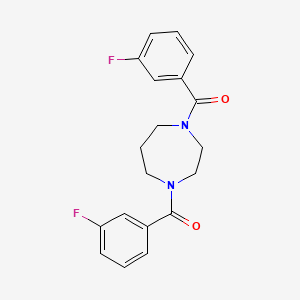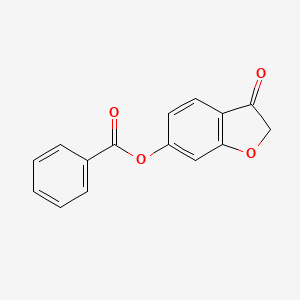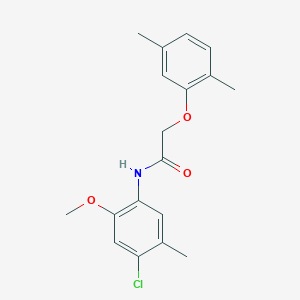![molecular formula C18H17NO3S B5617212 1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5617212.png)
1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone often involves multi-step reactions, starting from basic indole precursors. For instance, compounds with sulfonamide linkages have been synthesized through reactions involving sulfonyl chlorides and amines, followed by further functionalization (Li et al., 2008).
Molecular Structure Analysis
X-ray crystallography is a common method used to determine the molecular structure of complex organic compounds. For example, the crystal structures of sulfonamide derivatives have been elucidated, revealing intricate details about their molecular geometry, including bond lengths, angles, and conformational aspects (Li et al., 2008).
Chemical Reactions and Properties
Compounds with sulfonamide linkages, similar to 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone, participate in various chemical reactions, reflecting their reactivity and chemical properties. These reactions can include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are crucial for the synthesis of more complex molecules (Penghao Jia et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined through a combination of techniques such as differential scanning calorimetry (DSC), thermal gravimetric analysis (TGA), and X-ray diffraction (XRD). These properties are influenced by the molecular structure and the presence of functional groups like the sulfonyl group (Li et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylindol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-3-18(20)16-12-19(17-7-5-4-6-15(16)17)23(21,22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQSRWGKDICBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5617148.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5617164.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5617170.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5617191.png)
![6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5617198.png)

![2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5617203.png)
![3-[(dimethylamino)methyl]-6-methoxy-2-phenyl-4-quinolinol](/img/structure/B5617210.png)



![N-{rel-(3R,4S)-1-[(2-amino-5-pyrimidinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5617241.png)
![4-{[(1-pyrrolidin-1-ylcyclopentyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B5617244.png)